Binding Affinity vs. Clinical Mcl-1 Inhibitors: Subnanomolar Potency Comparable to Leading Candidates
Mcl-1 inhibitor 6 exhibits a dissociation constant (Kd) of 0.23 nM and an inhibition constant (Ki) of 0.02 μM for human Mcl-1 [1]. This affinity positions it within the same subnanomolar range as clinical-stage Mcl-1 inhibitors, such as S63845 (Kd = 0.19 nM) and AZD5991 (Ki = 0.2 nM) [2], and is significantly more potent than early tool compounds like A-1210477 (Ki = 0.454 nM) . The comparable affinity to advanced candidates confirms its utility as a high-quality research probe for Mcl-1 target engagement studies.
| Evidence Dimension | Mcl-1 Binding Affinity (Kd/Ki) |
|---|---|
| Target Compound Data | Kd = 0.23 nM; Ki = 0.02 μM |
| Comparator Or Baseline | S63845: Kd = 0.19 nM; AZD5991: Ki = 0.2 nM; A-1210477: Ki = 0.454 nM |
| Quantified Difference | Mcl-1 inhibitor 6 affinity is within 1.2-fold of S63845 (Kd) and equivalent to AZD5991 (Ki); approximately 23-fold higher affinity than A-1210477 |
| Conditions | Biochemical binding assays (SPR for Kd; FP-based competition assay for Ki) |
Why This Matters
Confirms that the compound provides a level of target engagement comparable to clinical candidates, enabling translationally relevant in vitro and in vivo studies without the supply or IP constraints of proprietary clinical assets.
- [1] Zhu, P.-J. et al. Discovery of 3,5-Dimethyl-4-Sulfonyl-1H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. J. Med. Chem. 2021, 64 (15), 11330-11353. View Source
- [2] Chen, Y. et al. Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy. Front. Cell Dev. Biol. 2024, 12, 1408107. Table 2 (AZD5991 Ki = 0.2 nM). View Source
